molecular formula C22H23F3N2OS B4893791 N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide

N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B4893791
M. Wt: 420.5 g/mol
InChI Key: KLVCQYWZBUXIIX-UHFFFAOYSA-N
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Description

N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of a thianyl group, an isoquinoline moiety, and a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thianyl Group: The thianyl group can be introduced through a nucleophilic substitution reaction, where a suitable thianyl halide reacts with the isoquinoline derivative.

    Attachment of the Trifluoromethyl Benzamide: The final step involves the coupling of the trifluoromethyl benzamide with the isoquinoline-thianyl intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The trifluoromethyl group imparts unique physicochemical properties, making this compound a candidate for use in advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the isoquinoline and thianyl moieties.

Mechanism of Action

The mechanism of action of N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may interact with nucleic acids or proteins, while the thianyl group could modulate the compound’s binding affinity and specificity. The trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methylbenzamide
  • N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-chlorobenzamide

Uniqueness

N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it potentially more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2OS/c23-22(24,25)18-4-1-16(2-5-18)21(28)26-19-6-3-15-7-10-27(14-17(15)13-19)20-8-11-29-12-9-20/h1-6,13,20H,7-12,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVCQYWZBUXIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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